1-(4-Methylphenyl)prop-2-en-1-amine
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Overview
Description
1-(4-Methylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H13N. It is a derivative of phenylpropene, where the phenyl group is substituted with a methyl group at the para position and an amine group at the terminal carbon of the propene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methylphenyl)prop-2-en-1-amine can be synthesized through several methods. One common approach involves the Claisen–Schmidt condensation of 4-methylacetophenone with benzaldehyde, followed by reductive amination. The reaction is typically carried out in the presence of a base such as sodium hydroxide in methanol, yielding the desired product after recrystallization from hot methanol .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. These could include catalytic hydrogenation of intermediate compounds or the use of continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methylbenzaldehyde or 4-Methylbenzoic acid.
Reduction: 1-(4-Methylphenyl)propylamine.
Substitution: Various N-substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(4-Methylphenyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other high-performance materials
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)prop-2-en-1-one: Similar structure but with a ketone group instead of an amine.
1-(4-Methylphenyl)prop-2-en-1-ol: Contains a hydroxyl group instead of an amine.
1-(4-Methylphenyl)prop-2-en-1-amine hydrochloride: The hydrochloride salt form of the compound
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H13N |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-(4-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H13N/c1-3-10(11)9-6-4-8(2)5-7-9/h3-7,10H,1,11H2,2H3 |
InChI Key |
LELXCTMSPSFLDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C=C)N |
Origin of Product |
United States |
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